molecular formula C12H21NO3 B15204632 tert-Butyl 3-[(R)-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate

tert-Butyl 3-[(R)-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate

Cat. No.: B15204632
M. Wt: 227.30 g/mol
InChI Key: BLEYXCCRRMRWEQ-SNVBAGLBSA-N
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Description

tert-Butyl 3-[®-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate: is a complex organic compound that features a tert-butyl ester group, a cyclopropyl group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-[®-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclopropylmethylamine with tert-butyl 3-bromoazetidine-1-carboxylate under basic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-[®-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-[®-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical studies.

Medicine

In medicinal chemistry, tert-Butyl 3-[®-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate is investigated for its potential as a drug candidate. Its unique structure may offer advantages in terms of bioavailability and specificity for certain biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 3-[®-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by the formation of hydrogen bonds and hydrophobic interactions between the compound and its target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate
  • tert-Butyl 3-hydroxypiperidine-1-carboxylate
  • tert-Butyl 3-[(2-bromoethyl)piperidine-1-carboxylate]

Uniqueness

What sets tert-Butyl 3-[®-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate apart from similar compounds is its unique combination of a cyclopropyl group and an azetidine ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 3-[(R)-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-9(7-13)10(14)8-4-5-8/h8-10,14H,4-7H2,1-3H3/t10-/m1/s1

InChI Key

BLEYXCCRRMRWEQ-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C1)[C@@H](C2CC2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(C2CC2)O

Origin of Product

United States

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